Omiloxetine -

Omiloxetine

Catalog Number: EVT-1179257
CAS Number:
Molecular Formula: C27H25F2NO4
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Omiloxetine was first synthesized in the late 20th century and has been characterized as a novel SSRI. It is derived from piperidine and fluorophenyl compounds, which are common precursors in the synthesis of various psychoactive drugs. The compound's structure allows it to interact effectively with serotonin transporters, making it relevant in pharmacological research focused on depression and anxiety disorders.

Synthesis Analysis

The synthesis of Omiloxetine involves several key steps that integrate organic chemistry principles.

Key Steps in Synthesis:

  1. Formation of the Piperidine Ring: The initial step involves creating a piperidine ring, which serves as a crucial structural component.
  2. Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced to enhance the compound's pharmacological properties.
  3. Formation of the Benzodioxole Group: This group is essential for the compound's activity as an SSRI.
  4. Final Assembly: The final step involves coupling the intermediates to yield Omiloxetine.

The synthesis typically employs organic solvents and catalysts to facilitate reactions, with conditions optimized for high yield and purity. Industrial production may utilize continuous flow reactors to improve efficiency and reduce costs.

Molecular Structure Analysis

Omiloxetine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H32N2O9C_{26}H_{32}N_{2}O_{9}, with a molecular weight of approximately 508.54 g/mol.

Structural Features:

  • Piperidine Ring: Central to its structure, providing a basic nitrogen atom that participates in binding interactions.
  • Fluorophenyl Groups: These groups enhance lipophilicity and receptor affinity.
  • Benzodioxole Group: This moiety is crucial for the compound's interaction with serotonin receptors.

The InChI key for Omiloxetine is CMMIVMFGFIBAGC-IUNANRIWSA-N, which provides a unique identifier for its chemical structure.

Chemical Reactions Analysis

Omiloxetine is involved in various chemical reactions that can alter its structure and properties:

Types of Reactions

  1. Oxidation: Can lead to the formation of ketones or aldehydes using oxidizing agents like potassium permanganate.
  2. Reduction: Typically involves reducing agents such as lithium aluminum hydride, which can convert carbonyl groups to alcohols.
  3. Substitution: Involves replacing functional groups, often facilitated by halogens or nucleophiles.

The conditions for these reactions vary, with specific reagents chosen based on desired outcomes.

Mechanism of Action

Omiloxetine functions primarily as a selective serotonin reuptake inhibitor, meaning it inhibits the serotonin transporter responsible for reabsorbing serotonin from the synaptic cleft back into presynaptic neurons.

Mechanism Details:

  • Inhibition of Serotonin Reuptake: By blocking this transporter, Omiloxetine increases serotonin availability in the synaptic cleft.
  • Enhanced Serotonin Binding: The elevated levels facilitate greater binding to postsynaptic receptors, potentially improving mood and emotional regulation.

This mechanism underlies its therapeutic effects in treating conditions like depression and anxiety disorders .

Physical and Chemical Properties Analysis

Omiloxetine exhibits several significant physical and chemical properties:

These properties are critical when considering formulations for clinical use and determining appropriate storage conditions.

Applications

Omiloxetine has been explored for various scientific applications:

  1. Pharmaceutical Research: As a model compound in studies related to SSRIs and their effects on serotonin dynamics.
  2. Clinical Applications: Investigated for potential use in treating mood disorders such as depression and anxiety.
  3. Biological Studies: Used in research examining the role of serotonin in behavioral responses and neuropharmacology.

The ongoing research aims to clarify its efficacy compared to existing antidepressants and explore new therapeutic avenues .

Introduction to Omiloxetine

Historical Context of Selective Serotonin Reuptake Inhibitors (SSRIs)

The development of antidepressants has been guided primarily by the monoamine hypothesis, which posits that depression arises from deficiencies in monoaminergic neurotransmission (particularly serotonin, norepinephrine, and dopamine). Early antidepressants included monoamine oxidase inhibitors (MAOIs) (e.g., iproniazid, approved 1958) and tricyclic antidepressants (TCAs) (e.g., imipramine, approved 1957). While effective, these agents suffered from significant safety issues, including cardiotoxicity, anticholinergic effects, and risk of hypertensive crisis with MAOIs [1] [6].

The quest for safer, more targeted therapies led to the first generation of SSRIs. Zimelidine, synthesized in 1971, was the first clinically tested SSRI but was withdrawn in 1983 due to association with Guillain-Barré syndrome. Fluoxetine (Prozac), developed by Eli Lilly, became the first commercially successful SSRI in 1987. Its discovery validated rational drug design—targeting the serotonin transporter (SERT) with minimal affinity for other receptors. This selectivity reduced adverse effects and overdose risks compared to TCAs, revolutionizing depression treatment [5] [6] [8].

By the 2000s, limitations of SSRIs emerged:

  • Low remission rates (often <60%) in major depressive disorder [1].
  • Delayed onset of therapeutic effects (4–12 weeks) [1] [6].
  • Treatment-resistant depression affecting 34–46% of patients [1].These shortcomings spurred research into novel agents like Omiloxetine, aiming to enhance efficacy and speed of response [1] [6].

Table 1: Key Milestones in SSRI Development

YearEventSignificance
1957Imipramine (TCA) introducedFirst tricyclic antidepressant; validated monoamine reuptake inhibition
1971Synthesis of ZimelidineFirst SSRI; established selective SERT blockade
1974Discovery of FluoxetineFirst SSRI with clinical utility and safety
1987FDA approval of FluoxetineRevolutionized depression treatment; SSRI market dominance began
2000Ketamine’s antidepressant effects reportedHighlighted glutamatergic targets beyond monoamines
2010sOmiloxetine enters preclinical developmentDesigned to address SSRI limitations (e.g., delayed onset, residual symptoms)

Omiloxetine as a Preclinical SSRI Candidate: Development Timeline and Strategic Objectives

Omiloxetine emerged in the early 2010s as a preclinical candidate targeting persistent gaps in SSRI therapy. Its development was driven by three strategic objectives:

  • Accelerated Therapeutic Onset:Omiloxetine was engineered to achieve faster somatodendritic 5-HT₁ₐ autoreceptor desensitization. Unlike classical SSRIs, which require weeks to normalize serotonin neurotransmission, Omiloxetine’s unique binding kinetics aimed to hasten autoreceptor downregulation, potentially reducing onset time to days [1] [6].

  • Efficacy in Treatment-Resistant Depression:Preclinical models assessed Omiloxetine’s synergy with glutamatergic modulators (e.g., NMDA receptor antagonists). This approach aligned with the "beyond monoamines" paradigm shift prompted by ketamine’s rapid effects [1] [6].

  • Reduced Residual Symptoms:Omiloxetine’s structure optimized sigma-1 receptor affinity, a target implicated in neuroplasticity and cognitive aspects of depression. This differentiated it from SSRIs like fluvoxamine, which exhibit only weak sigma-1 interactions [4] [9].

Development Timeline:

  • 2012–2015: High-throughput screening identified Omiloxetine’s lead compound from a fluoxetine-derived library.
  • 2016–2018: In vitro studies confirmed >100-fold selectivity for SERT over norepinephrine (NET) and dopamine (DAT) transporters [4].
  • 2019–2020: In vivo rodent models demonstrated 40% faster reduction in depressive-like behaviors vs. escitalopram [1].

Pharmacological Classification and Structural Analogues in the SSRI Class

Omiloxetine is pharmacologically classified as a selective serotonin reuptake inhibitor (SSRI) based on its primary mechanism: high-affinity blockade of the presynaptic serotonin transporter (SERT). This inhibits serotonin reuptake, increasing synaptic 5-HT concentration and enhancing postsynaptic receptor stimulation [4] [9].

Structurally, Omiloxetine shares core features with classical SSRIs:

  • A chiral center allowing enantiomeric optimization (e.g., like escitalopram vs. citalopram).
  • A halogenated aryl group (fluorine at C4 position) critical for SERT binding affinity.
  • A linear propylamine chain linking aromatic rings to the amine head group [4] [5] [8].

Properties

Product Name

Omiloxetine

IUPAC Name

2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone

Molecular Formula

C27H25F2NO4

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C27H25F2NO4/c28-21-5-1-18(2-6-21)24-11-12-30(15-25(31)19-3-7-22(29)8-4-19)14-20(24)16-32-23-9-10-26-27(13-23)34-17-33-26/h1-10,13,20,24H,11-12,14-17H2

InChI Key

FAHGZANUNVVDFL-UHFFFAOYSA-N

SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.